molecular formula C9H22N2 B8581879 N-isopentyl-2-(dimethylamino) ethylamine

N-isopentyl-2-(dimethylamino) ethylamine

Cat. No.: B8581879
M. Wt: 158.28 g/mol
InChI Key: CABLDINYGWPNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentyl-2-(dimethylamino)ethylamine is a tertiary amine characterized by a dimethylaminoethyl backbone substituted with an isopentyl (3-methylbutyl) group at the terminal nitrogen. These compounds share a common pharmacophore: a nitrogen atom connected to an alkyl chain and aromatic or branched aliphatic substituents, which dictate their receptor affinity and functional activity .

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-9(2)5-6-10-7-8-11(3)4/h9-10H,5-8H2,1-4H3

InChI Key

CABLDINYGWPNNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

The dimethylaminoethylamine backbone (N,N-dimethyl-ethylenediamine) is a recurring motif in sigma receptor ligands and bioactive amines. Modifications to the substituents on the nitrogen or alkyl chain significantly alter pharmacological properties:

Compound Name Substituent on Nitrogen Key Structural Differences
N-Isopentyl-2-(dimethylamino)ethylamine Isopentyl (3-methylbutyl) Branched aliphatic substituent
BD1047 3,4-Dichlorophenethyl Aromatic, electron-withdrawing groups
BD1063 3,4-Dichlorophenethyl + piperazine Piperazine ring substitution
Haloperidol 4-Fluorophenylbutylpiperidine Bulky aromatic-piperidine system
2-(Dimethylamino)ethylamine (DMEN) None (free terminal amine) Simplest analog with no substitution

Receptor Binding Affinity and Selectivity

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Selectivity (σ1/σ2) Functional Role
BD1047 0.5–1.0 3.0–5.0 ~5:1 Antagonist
BD1063 1.0–2.0 >100 >50:1 Antagonist
Haloperidol 2.0–4.0 20–30 ~10:1 Antagonist
Igmesine (agonist) 0.1–0.3 N/A N/A Agonist

Key Findings :

  • BD1047 demonstrates balanced σ1/σ2 affinity but higher σ1 selectivity, making it a versatile tool for studying sigma receptor subtypes .
  • BD1063 ’s piperazine substitution enhances σ1 selectivity, reducing σ2 binding by >100-fold .
  • N-Isopentyl-2-(dimethylamino)ethylamine’s branched aliphatic substituent likely reduces σ receptor affinity compared to aromatic analogs like BD1047, as electron-deficient aromatic groups enhance binding .

Functional and Therapeutic Implications

  • Antidepressant Potential: σ1 agonists like igmesine show efficacy comparable to SSRIs in clinical trials, while antagonists like BD1047 modulate pain hypersensitivity and dystonia .
  • Anti-Proliferative Activity: Substituent bulk and electronic properties influence activity. For example, 2-(dimethylamino)ethylamine derivatives with morpholino groups lose potency, while dimethyl/diethylamino groups retain activity .
  • Pharmacokinetics : Branched aliphatic groups (e.g., isopentyl) may enhance lipophilicity and blood-brain barrier penetration compared to polar aromatic substituents .

Structure-Activity Relationship (SAR) Analysis

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., dichlorophenyl in BD1047) improve σ receptor affinity via π-π interactions, while aliphatic chains (e.g., isopentyl) prioritize lipophilicity over receptor binding .
  • Nitrogen Substitution: N,N-Dialkyl groups (e.g., dimethylamino) are critical for sigma receptor engagement. Piperazine (BD1063) or piperidine (haloperidol) rings introduce conformational rigidity, enhancing subtype selectivity .
  • Chain Length : Ethylamine linkers optimize spatial alignment with receptor pockets. Longer chains (e.g., propylamine) reduce activity in anti-cancer analogs .

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